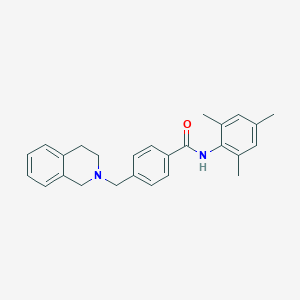![molecular formula C21H26ClN3O4S B297008 N-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]-N-(3-methoxyphenyl)methanesulfonamide](/img/structure/B297008.png)
N-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]-N-(3-methoxyphenyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]-N-(3-methoxyphenyl)methanesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperazine ring, a methanesulfonamide group, and a chlorinated aromatic ring. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]-N-(3-methoxyphenyl)methanesulfonamide typically involves multiple steps. One common method includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Chlorinated Aromatic Ring: The chlorinated aromatic ring is introduced via a substitution reaction, where a chlorine atom is added to the aromatic ring.
Attachment of the Methanesulfonamide Group: The methanesulfonamide group is attached through a sulfonation reaction, where a sulfonyl chloride reacts with an amine group.
Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]-N-(3-methoxyphenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated, nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
N-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]-N-(3-methoxyphenyl)methanesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]-N-(3-methoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methoxyphenethylamine
- 2-(4-Chlorophenyl)ethylamine
- Phenethylamine
Uniqueness
N-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]-N-(3-methoxyphenyl)methanesulfonamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C21H26ClN3O4S |
|---|---|
Molekulargewicht |
452 g/mol |
IUPAC-Name |
N-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]-N-(3-methoxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C21H26ClN3O4S/c1-16-7-8-17(22)13-20(16)23-9-11-24(12-10-23)21(26)15-25(30(3,27)28)18-5-4-6-19(14-18)29-2/h4-8,13-14H,9-12,15H2,1-3H3 |
InChI-Schlüssel |
DEERXOVOJJHUFC-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CN(C3=CC(=CC=C3)OC)S(=O)(=O)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CN(C3=CC(=CC=C3)OC)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(acetylamino)phenyl]-2-{[(4-fluorophenyl)sulfonyl]-4-methylanilino}acetamide](/img/structure/B296927.png)
![N-allyl-2-({[(3-chlorobenzyl)sulfanyl]acetyl}amino)benzamide](/img/structure/B296928.png)
![2-[4-fluoro(methylsulfonyl)anilino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide](/img/structure/B296929.png)

![N-allyl-2-({[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]acetyl}amino)benzamide](/img/structure/B296931.png)
![2-[4-bromo(methylsulfonyl)anilino]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B296933.png)
![N-(sec-butyl)-2-({[2-methoxy-5-methyl(phenylsulfonyl)anilino]acetyl}amino)benzamide](/img/structure/B296937.png)
![N-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B296938.png)
![N-allyl-2-[({4-isopropyl[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]benzamide](/img/structure/B296940.png)
![N-[1,1'-biphenyl]-2-yl-2-{2-methoxy-5-methyl[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B296942.png)
![N-butyl-2-[4-fluoro(methylsulfonyl)anilino]acetamide](/img/structure/B296943.png)
![2-[4-(2-benzyl-1,1-dioxido-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-yl)phenoxy]-N-(2-chlorophenyl)acetamide](/img/structure/B296944.png)
![2-[5-chloro-2-methyl(methylsulfonyl)anilino]-N-(3-ethoxypropyl)acetamide](/img/structure/B296947.png)
![N-(3-ethoxypropyl)-2-[2-methoxy(methylsulfonyl)anilino]acetamide](/img/structure/B296948.png)
